1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide
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Overview
Description
1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Scientific Research Applications
1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide has diverse scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting agent in plant propagation
Uniqueness
1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
372972-40-2 |
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Molecular Formula |
C24H18N4O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-1H-indole-7-carboxamide |
InChI |
InChI=1S/C24H18N4O2/c29-23(19-11-6-9-17-13-14-25-21(17)19)27-26-22-18-10-4-5-12-20(18)28(24(22)30)15-16-7-2-1-3-8-16/h1-14,25,30H,15H2 |
InChI Key |
ZIPRHYYKQGYMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC5=C4NC=C5 |
Origin of Product |
United States |
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